molecular formula C9H9ClF3NO B8760573 3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol

3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B8760573
M. Wt: 239.62 g/mol
InChI Key: STTNIAOMTGSCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C9H9ClF3NO and its molecular weight is 239.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

3-amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H9ClF3NO/c10-7-3-1-6(2-4-7)8(15,5-14)9(11,12)13/h1-4,15H,5,14H2

InChI Key

STTNIAOMTGSCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(C(F)(F)F)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (2.00 g, 9.59 mmol) in nitromethane (10 mL) was stirred with potassium carbonate (1.32 g, 9.59 mmol) at room temperature for 1 hour. After addition of water, the reaction mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue (pale yellow amorphous, 3.3 g) was dissolved in ethanol (52 mL), then 6 M hydrochloric acid was added dropwise under cooling with ice, and zinc powder (3.13 g, 48.0 mmol) was gradually added. The reaction mixture was stirred for one day while the temperature was gradually raised to room temperature, and filtered through Celite. The filtrate was concentrated under reduced pressure. The residue was mixed with 28 wt % aqueous ammonia and extracted with chloroform, and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/1 (v/v)) to give the title compound as a colorless solid (609 mg, yield 26%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.13 g
Type
catalyst
Reaction Step Three
Yield
26%

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